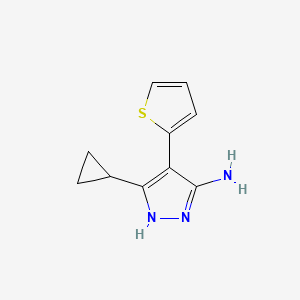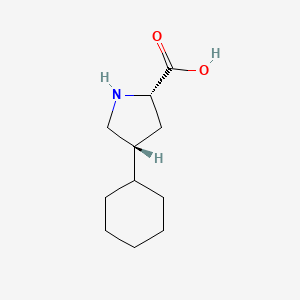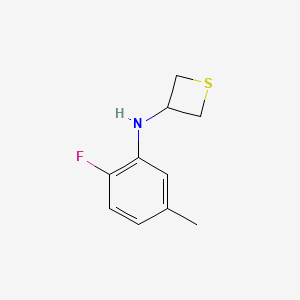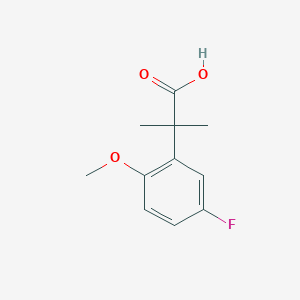![molecular formula C11H17BrO2 B13320508 Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromobicyclo[322]nonane-1-carboxylate is a bicyclic compound that features a bromine atom and a carboxylate ester group
Vorbereitungsmethoden
The synthesis of methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate typically involves the bromination of a bicyclo[3.2.2]nonane precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination. The resulting brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .
Analyse Chemischer Reaktionen
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions for these reactions include:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for ester reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation to carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and ester group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate can be compared with other similar compounds such as:
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate: This compound features an amino group instead of a bromine atom, which can significantly alter its reactivity and applications.
Methyl 5-chlorobicyclo[3.2.2]nonane-1-carboxylate:
Methyl 5-hydroxybicyclo[3.2.2]nonane-1-carboxylate: The presence of a hydroxyl group instead of a bromine atom can lead to different hydrogen bonding interactions and reactivity.
The uniqueness of this compound lies in its specific combination of a bromine atom and a carboxylate ester group, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C11H17BrO2 |
|---|---|
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO2/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10/h2-8H2,1H3 |
InChI-Schlüssel |
CHPDNKIOVJLOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCCC(CC1)(CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320425.png)
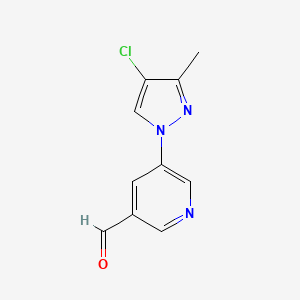
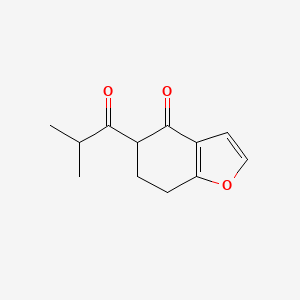
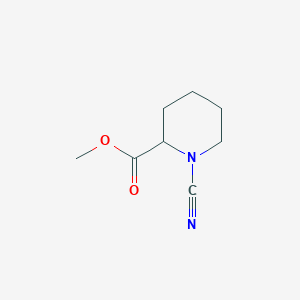
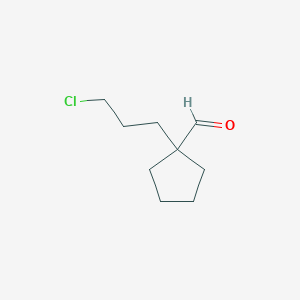
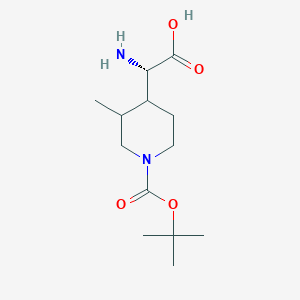

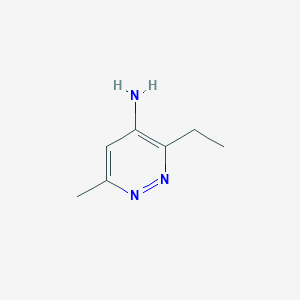

![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
